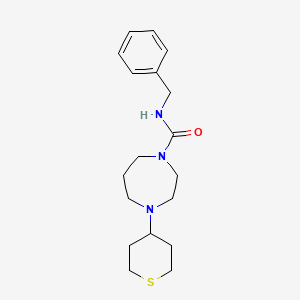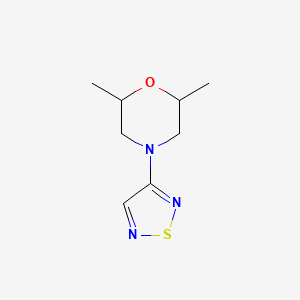
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide (NBTDC) is a synthetic compound belonging to the group of diazepane carboxamides. It is a white powder with a molecular weight of 303.4 g/mol and a melting point of approximately 150-153°C. NBTDC has been studied extensively in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been found to have a wide range of biological activities.
Applications De Recherche Scientifique
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been extensively studied in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been found to have a wide range of biological activities. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and carbohydrates. In addition, it is believed to act as an antioxidant and to inhibit the activity of certain enzymes involved in the synthesis of lipids.
Biochemical and Physiological Effects
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent. It has also been found to have a protective effect on the liver, to reduce the risk of cardiovascular disease, and to reduce the risk of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biological activities. However, it is important to note that it is not approved for human use and thus should only be used in laboratory experiments. In addition, it can be toxic in high concentrations, so caution should be taken when using it in experiments.
Orientations Futures
There are several potential future directions for research involving N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide. These include further studies into its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent. In addition, further research could be done into its mechanism of action, as well as its potential use as an antioxidant and its ability to inhibit the activity of certain enzymes involved in the synthesis of lipids. Finally, further research could be done into its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
Méthodes De Synthèse
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is synthesized in two steps. In the first step, 4-thian-4-yl-1,4-diazepane is reacted with benzyl bromide in the presence of a base such as potassium carbonate. This reaction produces N-benzyl-4-(thian-4-yl)-1,4-diazepane. The second step involves the reaction of N-benzyl-4-(thian-4-yl)-1,4-diazepane with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide.
Propriétés
IUPAC Name |
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-15-16-5-2-1-3-6-16)21-10-4-9-20(11-12-21)17-7-13-23-14-8-17/h1-3,5-6,17H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQJXNUCKXXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6428615.png)